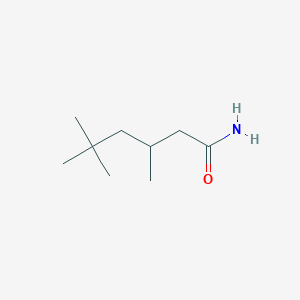

3,5,5-Trimethylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO. It is a primary amide derived from 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various chemical processes, particularly in the field of solvent extraction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexanamide can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with ammonia or an amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 3,5,5-Trimethylhexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed:

Oxidation: 3,5,5-Trimethylhexanoic acid.

Reduction: 3,5,5-Trimethylhexylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Properties

3,5,5-Trimethylhexanamide can be synthesized from 3,5,5-trimethylhexanoyl chloride by reacting it with aqueous ammonia . The resulting product is a colorless solid . Relevant properties of this compound include :

- Molar Mass: 157.26 g/mol

- Boiling Point: 241.1±9.0 °C (Predicted)

- Vapor Pressure: 0.027±0.46 mmHg at 25°C

- Appearance: White Solid

Solvent Extraction

This compound (designated as L ) is used in solvent extraction processes, particularly for tantalum recovery under high chloride conditions .

- Tantalum Extraction: L exhibits excellent performance in recovering tantalum through solvent extraction when chloride concentrations are high . The extraction mechanism is similar to that observed in gold recovery using L , where charge-diffuse protonated receptors interact with the charge-diffuse monoanionic metalate [AuCl4]− .

- Extraction Mechanism: 1H and 13C NMR data indicate a strong outer-sphere interaction between [HL 2]+ and [TaCl6]− . However, L is not as effective for transporting TaF5 under high chloride conditions, likely due to competitive chloride extraction and weaker interactions between [HL 2]+ and species like [TaF5Cl]− .

Use as a Preservative

N-(2-ethylhexyl)-3,5,5-trimethylhexanamide, a derivative of this compound, is used as a preservative in materials like plastics, rubber, and coatings to enhance heat and weather resistance .

Precursor in Synthesis

This compound is a precursor in synthesizing other compounds, such as N-[bis(2-ethylhexyl)amino]methyl-3,5,5-trimethylhexanamide .

Applications in Therapeutics

Mecanismo De Acción

The mechanism of action of 3,5,5-trimethylhexanamide involves its ability to form stable complexes with metal ions. This property is particularly useful in solvent extraction processes where it acts as a ligand, binding to metal ions and facilitating their separation from aqueous solutions. The molecular targets include metal ions such as rhodium, and the pathways involved include coordination chemistry and complexation reactions .

Comparación Con Compuestos Similares

3,5,5-Trimethylhexanoic acid: The parent carboxylic acid from which 3,5,5-trimethylhexanamide is derived.

3,5,5-Trimethylhexylamine: The primary amine formed by the reduction of this compound.

2-Ethylhexylamine: Another primary amine used in similar solvent extraction processes.

Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions, making it highly effective in solvent extraction processes. Its structural features, such as the presence of three methyl groups on the hexane chain, contribute to its stability and reactivity in various chemical reactions .

Actividad Biológica

3,5,5-Trimethylhexanamide is a compound that has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological evaluations, and potential applications.

- Molecular Formula : C9H19NO

- CAS Number : 36727-29-4

- Structure : The compound features a branched amide structure which contributes to its unique biological properties.

Synthesis

This compound is synthesized through the reaction of 3,5,5-trimethylhexanoyl chloride with ammonia or amines. This process is crucial as it allows for the introduction of various functional groups that can enhance biological activity.

Research indicates that this compound may interact with various biological pathways:

- Calcium-Sensing Receptor (CaSR) : Some studies suggest that compounds similar to this compound may act as antagonists to CaSR, which is involved in regulating calcium homeostasis and bone metabolism .

- Potassium Channel Modulation : The compound has been linked to the modulation of potassium channels, which play critical roles in neuronal excitability and muscle contraction .

Pharmacological Effects

- Osteogenic Activity :

- Toxicological Profile :

Case Studies

Several studies have explored the biological activity of amides structurally related to this compound:

- Study on Osteoblast Proliferation :

| Compound | Concentration (pM) | Proliferation Increase (%) |

|---|---|---|

| Compound A | 1 | 32 |

| Compound B | 100 | 25 |

| Compound C | 10 | 23 |

This table summarizes the effectiveness of various compounds related to osteoblast proliferation.

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable absorption and bioavailability:

- Cmax : Approximately 830 pg/mL

- Tmax : Reached within ~0.83 hours post-administration

- Half-life (t1/2) : About 12.45 hours

- AUC (0–∞) : 6180.06 h pg/mL

These parameters suggest good oral bioavailability and potential for therapeutic use .

Propiedades

IUPAC Name |

3,5,5-trimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.